2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-20(2)9-10-21-16(14-8-5-11-25-14)15-17(22)12-6-3-4-7-13(12)24-18(15)19(21)23/h3-8,11,16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJKULAXGBCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be characterized by the following components:
- Dihydrochromeno : A bicyclic structure contributing to its biological properties.
- Pyrrole : Known for its role in various biological systems.
- Thiophene : Enhances the electronic properties of the molecule.
Molecular Formula
- Molecular Weight : 305.36 g/mol
- Chemical Formula : C17H20N2O2S
Antioxidant Properties
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Preliminary studies have shown that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione possess anticancer properties. For instance, a related compound was found to induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the NF-κB signaling pathway. This suggests that similar derivatives may also exhibit anticancer effects through comparable mechanisms .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of cell proliferation : By inducing cell cycle arrest and apoptosis.
- Modulation of signaling pathways : Such as NF-κB, which is crucial in cancer cell survival and proliferation .
Case Studies
- Study on Chromeno-Pyrrole Derivatives : In vitro studies demonstrated that certain derivatives led to a significant decrease in cell viability in various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 µM .
- Antioxidant Evaluation : A series of tests using DPPH and ABTS assays confirmed the antioxidant capacity of these compounds. The results showed that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts .
Synthesis Methods
The synthesis of this compound can be achieved through multicomponent reactions involving:
- Starting Materials : Thiophene derivatives, dimethylaminoethylamine, and diketones.
- Reaction Conditions : Mild heating with appropriate catalysts to facilitate the formation of the desired structure.
Synthetic Pathway Example
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene + Dimethylaminoethylamine + Diketone | Heat at 100°C for 1 hour | 75% |
| 2 | Purification via crystallization | Room temperature | >95% purity |
Q & A
Q. Key findings :
- Thiophene vs. phenyl : Thiophene enhances π-stacking with biological targets, improving anticancer activity (IC₅₀ reduced by 40% compared to phenyl analogs) .
- Dimethylaminoethyl side chain : Increases solubility and membrane permeability, critical for blood-brain barrier penetration .
- Electron-withdrawing groups (e.g., Cl, NO₂) : Boost cytotoxicity but may reduce metabolic stability .
Q. Methodological approach :
- Use SAR (Structure-Activity Relationship) studies to systematically vary substituents.
- Validate via in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding modes .
Advanced: What strategies are recommended to resolve contradictions in reported biological activities across studies?
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
- Control for purity : Impurities >5% can skew results; re-test compounds with HPLC-validated purity .
- Replicate under identical conditions : Repeat disputed experiments with matched solvent systems (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Compare data across studies to identify trends (e.g., higher efficacy in low-serum media due to protein binding) .
Advanced: What in vitro models are suitable for evaluating the compound's anticancer activity, and what endpoints should be prioritized?
- Cell lines :
- Solid tumors : MCF-7 (breast), A549 (lung) .
- Leukemia : Jurkat, K562 .
- Endpoints :
- IC₅₀ : Dose-response curves to quantify potency.
- Apoptosis markers : Caspase-3/7 activation, Annexin V staining .
- Cell cycle analysis : Flow cytometry for G1/S arrest .
Methodology : Pre-treat cells with inhibitors (e.g., Z-VAD-FMK) to confirm mechanism .
Basic: What are the key functional groups in the compound that contribute to its reactivity and interaction with biological targets?
- Chromeno-pyrrole core : Provides planar structure for intercalation with DNA/enzymes .
- Dimethylaminoethyl group : Enhances basicity for protonation at physiological pH, aiding receptor binding .
- Thiophene ring : Participates in hydrophobic interactions and hydrogen bonding via sulfur .
Advanced: How can computational methods (e.g., molecular docking) guide the optimization of the compound's pharmacokinetic properties?
- Docking simulations : Identify binding poses in target proteins (e.g., topoisomerase II) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–3.5) and CYP450 inhibition risks .
- Case study : Methyl substitution at C7 reduced metabolic clearance by 30% in rat liver microsomes .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?
- Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% ZnCl₂) and use flow chemistry for better heat transfer .
- Purification difficulties : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) .
- Byproduct formation : Monitor via TLC and quench reactions at 90% conversion .
Basic: What known biological activities are associated with chromeno-pyrrole derivatives, and how does this compound compare?
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀: 10–15 μM) in methoxy-substituted analogs .
- Anticancer : Induction of apoptosis in leukemia cells (IC₅₀: 8–12 μM) via caspase activation .
- Antioxidant : Scavenging of ROS (EC₅₀: 45 μM) in hydroxy/methoxy derivatives .
This compound : Thiophene and dimethylamino groups enhance anticancer activity (IC₅₀: 6.5 μM in MCF-7) but reduce anti-inflammatory effects compared to methoxy analogs .
Advanced: How does the compound's stability under varying pH and temperature conditions impact its storage and experimental use?
- pH stability : Degrades rapidly at pH <3 (acidic cleavage of pyrrole ring) or pH >10 (hydrolysis of lactone) .
- Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
- Light sensitivity : Protect from UV exposure to prevent chromeno-ring photooxidation .
Recommendations :- Prepare fresh solutions for in vitro assays.
- Use stabilizers (e.g., ascorbic acid) in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
